
3,3-Difluoropyrrolidine
Overview
Description
3,3-Difluoropyrrolidine: is an organic compound with the molecular formula C4H7F2N . It is a fluorinated derivative of pyrrolidine, characterized by the presence of two fluorine atoms at the 3-position of the pyrrolidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: One practical synthesis of 3,3-Difluoropyrrolidine involves starting from commercially available 2,2-dichlorotrifluoro-1-iodoethane. The process includes the radical addition of this compound to ethylene, forming the corresponding iodide. This iodide is then transformed into the primary amine, which is heated with sodium hydrosulfide to form this compound-2-thione. This intermediate is subsequently converted into the target product in high yield .
Industrial Production Methods: The industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity while minimizing the use of toxic, flammable, and hazardous reagents. The production process also avoids the need for column chromatography purification, making it more efficient and cost-effective .
Chemical Reactions Analysis
Types of Reactions: 3,3-Difluoropyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of fluorine atoms.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Amination Reactions: It can be used in allylic amination reactions using palladium catalysts.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Amination: Palladium catalysts are used in allylic amination reactions.
Major Products: The major products formed from these reactions include various fluorinated pyrrolidine derivatives, which can be further utilized in organic synthesis and medicinal chemistry .
Scientific Research Applications
Medicinal Chemistry
1.1. Building Block for APIs
3,3-Difluoropyrrolidine is primarily used as an amino building block in the synthesis of pharmaceuticals. The introduction of fluorine atoms enhances the biological activity and membrane permeability of drug candidates. This property is particularly valuable in the development of new therapeutics targeting various diseases.
- Dipeptidyl Peptidase-4 (DPP-4) Inhibitors : Research has shown that triazole-substituted prolyl difluoropyrrolidines exhibit potent inhibitory activity against DPP-4, an enzyme involved in glucose metabolism and implicated in type 2 diabetes management .
- Dual Leucine Zipper Kinase (DLK) Inhibitors : Compounds derived from this compound have been identified as potential DLK inhibitors, which are relevant in neurodegenerative disease models .
1.2. Synthesis of Novel Compounds
The compound can be utilized to synthesize various novel derivatives that possess therapeutic potential:
- Proline Analogues : The selective defluorination of this compound has been exploited to produce 3,3-difluoroproline dipeptides, which may have applications in peptide-based therapeutics .
Materials Science
2.1. Ferroelectric Materials
this compound hydrochloride can coordinate with metal centers to form hybrid organic-inorganic ferroelectric complexes. These materials are characterized by their spontaneous polarization properties, making them suitable for applications in electronic devices:
- Hybrid Ferroelectrics : A notable application involves the synthesis of a hybrid ferroelectric material, specifically (3,3-difluoropyrrolidinium)₂ZnCl₄·H₂O, which exhibits a spontaneous polarization of 0.4 μC/cm² . This property is crucial for developing advanced electronic components such as capacitors and memory devices.
Synthetic Applications
3.1. Versatile Reactant
The compound serves as a reactant in various synthetic pathways:
- Allylic Amination : this compound can be used in palladium-catalyzed allylic amination reactions to prepare cyclic and acyclic β-aminofluoroalkenes, expanding the toolbox for synthetic chemists .
- Fluoroalkene Synthesis : Its role in the preparation of fluoroalkenes is significant for creating compounds with enhanced reactivity due to the presence of fluorine atoms.
Summary Table of Applications
Mechanism of Action
The mechanism of action of 3,3-Difluoropyrrolidine involves its interaction with specific molecular targets and pathways. For instance, as a potential inhibitor of dipeptidyl peptidase-4, it binds to the active site of the enzyme, preventing the breakdown of incretin hormones, which play a role in regulating blood glucose levels . The compound’s fluorine atoms enhance its binding affinity and metabolic stability, making it a valuable scaffold in drug design .
Comparison with Similar Compounds
- 3,3-Difluoroazetidine
- 4,4-Difluoropiperidine
- 3,3-Difluoropiperidine
Comparison: 3,3-Difluoropyrrolidine is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties. Compared to 3,3-Difluoroazetidine and 4,4-Difluoropiperidine, this compound offers a different spatial arrangement of fluorine atoms, influencing its reactivity and interaction with biological targets .
Biological Activity
3,3-Difluoropyrrolidine is a fluorinated heterocyclic compound that has garnered attention in medicinal chemistry due to its unique biological properties and potential applications as a building block for pharmaceuticals. This article provides an overview of its biological activity, synthesis, and relevant case studies.
- Chemical Formula : CHFN
- Molecular Weight : 107.10 g/mol
- CAS Number : 163457-23-6
- Appearance : Colorless to pale yellow liquid
- Melting Point : 133-136 °C
Synthesis
The synthesis of this compound can be achieved through various methods, including:
- Claisen Rearrangement : Involves the conversion of 2,2-difluorosuccinic acid to the desired pyrrolidine.
- Cyclization and Reduction : Following the rearrangement, cyclization leads to N-benzyl-3,3-difluoropyrrolidinone, which is then reduced to obtain the final product .
Medicinal Chemistry Applications
This compound serves as a versatile building block in drug discovery. Its fluorinated structure enhances the potency and bioavailability of pharmaceutical compounds. Notable applications include:
- Dipeptidyl Peptidase-4 (DPP-4) Inhibitors : Compounds derived from this compound have shown promise as selective DPP-4 inhibitors, which are important in the treatment of type 2 diabetes .
- Dual Leucine Zipper Kinase (DLK) Inhibitors : Research indicates that derivatives of this compound can inhibit DLK, a target for neurodegenerative diseases .
Case Studies and Research Findings
-
Inhibition of Lactate Dehydrogenase (LDH) :
- A study evaluated the inhibitory effects of this compound on LDH activity. The compound was tested at a concentration of 1 mM and demonstrated significant inhibition compared to controls .
- Results indicated that this compound could effectively reduce enzyme activity, suggesting potential applications in metabolic disorders.
- Synthesis of Chiral Fluoropyrrolidines :
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3,3-Difluoropyrrolidine hydrochloride?
- Answer: A widely used method involves nucleophilic aromatic substitution (SNAr) reactions. For example, this compound hydrochloride can react with 2-chloro-6-fluoropyridine under optimized conditions to yield fluorinated heterocycles with 84% efficiency. Characterization is typically performed via H NMR and ESI-MS to confirm structure and purity . Industrial-scale synthesis may employ advanced fluorination catalysts to enhance yield .
Q. What spectroscopic techniques are used to confirm the structure of this compound derivatives?
- Answer: H NMR is critical for identifying proton environments, particularly the splitting patterns caused by fluorine atoms. ESI-MS provides molecular weight confirmation, while LC-MS is used in biological assays to verify compound integrity. For example, H NMR confirmed the absence of undesired regioisomers in a synthesized pyridine derivative .
Q. What are the recommended handling and storage protocols for this compound hydrochloride?
- Answer: Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Store in a cool, dry environment under inert gas (e.g., nitrogen) to prevent hydrolysis. While specific safety data for this compound is limited, general guidelines for fluorinated amines suggest avoiding dust formation and ensuring adequate ventilation .
Advanced Research Questions
Q. How can reaction conditions be optimized to introduce this compound into complex heterocyclic systems?
- Answer: Key factors include solvent polarity (e.g., DMF or THF), stoichiometric ratios (1.2–1.5 equivalents of the fluorinated amine), and temperature (80–120°C). Catalysts like KCO or CsCO improve nucleophilic displacement efficiency. For instance, SNAr reactions achieved 84% yield at 100°C using 2-chloro-6-fluoropyridine . Bridged systems (e.g., azabicyclo[3.1.0]hexane) may require microwave-assisted synthesis to enhance ring closure .
Q. Why does fluorination position (e.g., 3,3-difluoro vs. 4,4-difluoro) significantly alter biological activity in pyrrolidine derivatives?
- Answer: Fluorine’s electron-withdrawing effect modulates the basicity of the pyrrolidine nitrogen. For example, this compound analogues exhibit reduced potency in SMYD3 inhibition assays compared to 4,4-difluoro derivatives due to attenuated nitrogen basicity, as demonstrated in parthenolide-based drug candidates . Computational studies (e.g., pKa calculations) can further rationalize these effects .
Q. How can contradictions in bioassay data for this compound derivatives be resolved?
- Answer: Ensure enantiomeric purity, as (R)- and (S)-isomers of fluoropyrrolidines show up to 50-fold differences in GI values . Control for solvent artifacts (e.g., DMSO interference) by including vehicle-only assays. In Plasmodium LDH inhibition studies, batch-to-batch variability was mitigated via LC-MS purity checks (>98%) and standardized enzyme activity controls .
Q. What mechanistic insights explain the role of this compound in enzyme inhibition?
- Answer: In Plasmodium knowlesi lactate dehydrogenase (Pk-LDH) assays, this compound hydrochloride acts as a competitive inhibitor by mimicking the substrate’s pyruvate moiety. Docking studies suggest fluorine atoms stabilize interactions with hydrophobic active-site residues. Comparative assays with oxalate derivatives (e.g., oxamic acid) highlight its unique binding kinetics .
Properties
IUPAC Name |
3,3-difluoropyrrolidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7F2N/c5-4(6)1-2-7-3-4/h7H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVTUSMPNLUCCQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10382324 | |
Record name | 3,3-difluoropyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10382324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
107.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
316131-01-8 | |
Record name | 3,3-difluoropyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10382324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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